

physical and chemical characteristics of 5-Chloro-2-hydroxy-3-nitropyridine

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Compound of Interest

Compound Name: **5-Chloro-2-hydroxy-3-nitropyridine**

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An In-depth Technical Guide on **5-Chloro-2-hydroxy-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **5-Chloro-2-hydroxy-3-nitropyridine**, a compound utilized in organic synthesis.^[1] The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental protocols.

Core Physical and Chemical Properties

5-Chloro-2-hydroxy-3-nitropyridine is a solid, crystalline compound with a color ranging from light yellow to green.^[1] It is also described as a yellow precipitated product.^[1] Key identifiers and properties are summarized in the table below for ease of reference and comparison.

Property	Value	Source
IUPAC Name	5-chloro-3-nitropyridin-2-ol	[2]
Synonyms	5-Chloro-3-nitro-2-pyridinol, 5-chloro-3-nitro-2(1H)-pyridinone	[2]
CAS Number	21427-61-2	
Molecular Formula	C ₅ H ₃ ClN ₂ O ₃	[2]
Molecular Weight	174.54 g/mol	[2]
Melting Point	229-231 °C, 232-236 °C, 236 °C	[1]
pKa	6.31 ± 0.10	[3]
Appearance	Solid, Light yellow to Yellow to Green powder to crystal	
Solubility	Soluble in Dimethylformamide	[3]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C	[3]

Experimental Protocols

Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

A common synthetic route to **5-Chloro-2-hydroxy-3-nitropyridine** starts from 2-amino-5-chloropyridine.[\[1\]](#)[\[4\]](#) The process involves diazotization followed by nitration.

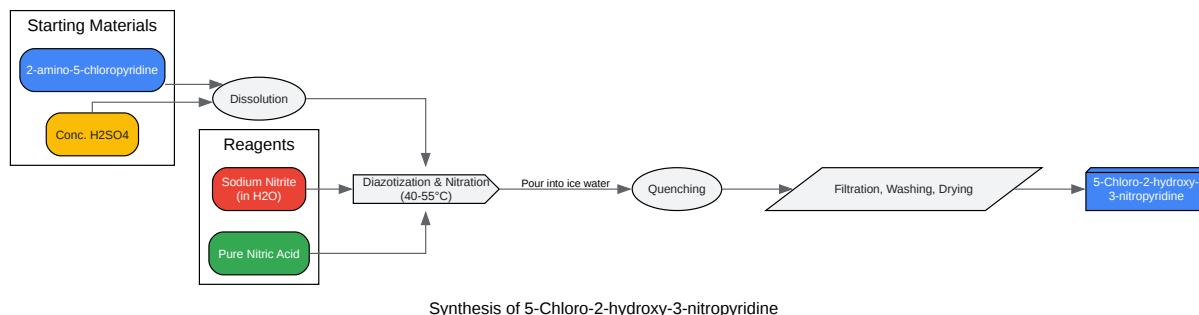
Materials:

- 2-amino-5-chloropyridine (321 g)
- Concentrated sulfuric acid (1.25 L)
- Sodium nitrite (172.5 g)
- Deionized water

- Pure nitric acid (125 mL)
- Ice

Procedure:

- Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until complete dissolution.[\[1\]](#)
- In a separate container, dissolve 172.5 g of sodium nitrite in 240 mL of water.[\[1\]](#)
- Slowly add the sodium nitrite solution to the reaction mixture, maintaining the temperature between 40°C and 45°C. Continue stirring for 15 minutes.[\[1\]](#)
- Carefully add 125 mL of pure nitric acid dropwise over 40 minutes, keeping the temperature at 50°C.[\[1\]](#)
- Maintain the reaction mixture at 55°C for 1 hour.[\[1\]](#)
- Quench the reaction by pouring the mixture into 5 kg of ice water.[\[1\]](#)
- Collect the resulting yellow precipitate by filtration.[\[1\]](#)
- Wash the precipitate thoroughly with deionized water.[\[1\]](#)
- Dry the product at 60°C. This procedure is reported to yield 351 g (80.5% theoretical yield) of **5-chloro-2-hydroxy-3-nitropyridine**.[\[1\]](#)

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Synthesis Workflow Diagram

Spectral Data and Analysis

While specific NMR, IR, and mass spectra for **5-Chloro-2-hydroxy-3-nitropyridine** are not detailed in the provided search results, such data is often available from chemical suppliers.^[5] ^[6] The following sections describe the expected spectral characteristics and general protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the hydroxyl group.
- ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with carbons attached to electronegative groups (Cl, O, N) appearing at lower fields.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

- O-H stretch: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl group.
- N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands, typically around 1550-1500 cm^{-1} and 1360-1300 cm^{-1} , respectively.
- C=C and C=N stretches: Aromatic ring vibrations in the 1600-1400 cm^{-1} region.
- C-Cl stretch: A band in the lower frequency region, typically 800-600 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Electron Ionization (EI-MS): This technique would likely show a molecular ion peak (M^+) at m/z corresponding to the molecular weight (174.54). The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in a ~3:1 ratio) would result in an $\text{M}+2$ peak. Fragmentation may involve the loss of the nitro group (NO_2), chlorine, and other small molecules.
- Electrospray Ionization (ESI-MS): This softer ionization technique would likely show the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$.

General Protocol for Mass Spectrometry Analysis (GC-MS Example): A general protocol for analyzing similar compounds, such as 2,4-Dichloro-5-nitropyridine, by GC-MS is provided for reference.[\[7\]](#)

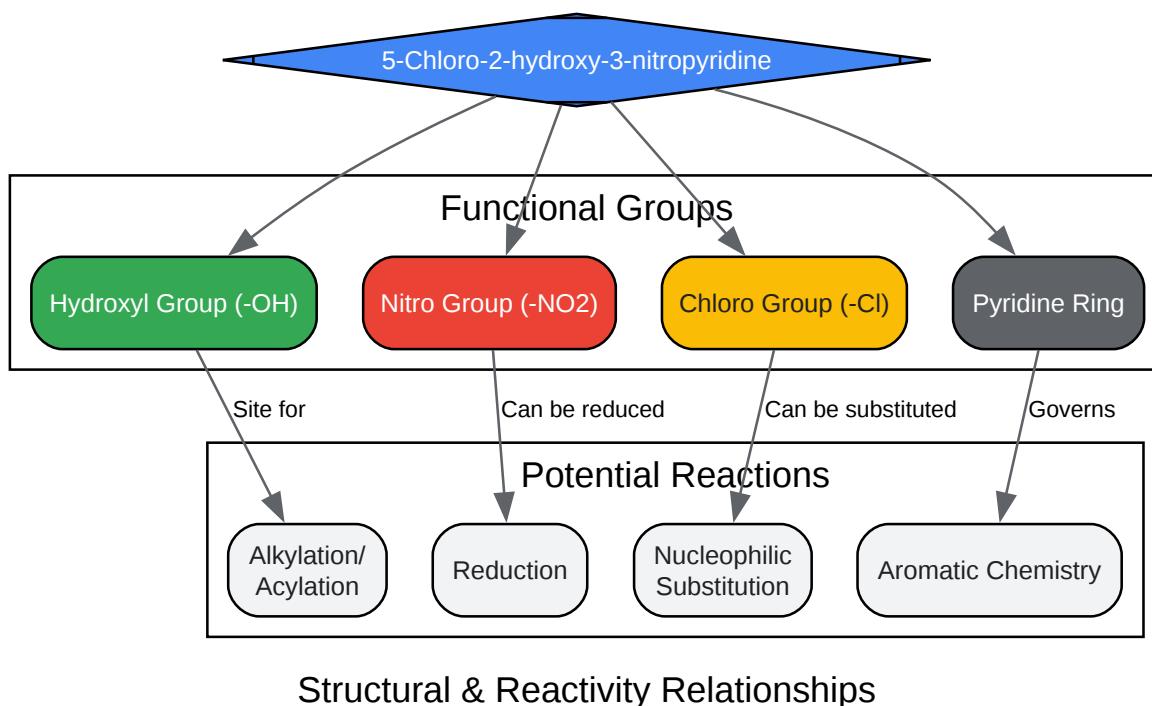
- Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[\[7\]](#)
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector in split mode (e.g., 50:1 ratio) at 250 °C.[\[7\]](#)

- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
- Oven Program: Initial temperature of 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.[7]
- Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).[7]
 - Electron Energy: 70 eV.[7]
 - Ion Source Temperature: 230 °C.[7]
 - Mass Range: m/z 40-300.[7]

Reactivity and Safety

5-Chloro-2-hydroxy-3-nitropyridine is a useful intermediate in organic synthesis.[1] Its reactivity is dictated by the functional groups on the pyridine ring. The nitro group can be reduced, the hydroxyl group can be alkylated or acylated, and the chlorine atom can undergo nucleophilic substitution, although the electron-withdrawing nitro group deactivates the ring for typical aromatic substitutions.

Hazard Information: Safety data for related compounds indicate that it should be handled with care. For instance, 5-Chloro-2-nitropyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed.



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Functional Group Reactivity

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